molecular formula C13H10ClNO2 B14584094 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester CAS No. 61334-07-4

4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester

Katalognummer: B14584094
CAS-Nummer: 61334-07-4
Molekulargewicht: 247.67 g/mol
InChI-Schlüssel: NRQAZPMSFASFOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester typically involves the esterification of 4-quinolinecarboxylic acid derivatives. One common method is the reaction of 2-chloro-3-ethenylquinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with DNA replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of topoisomerases or disruption of cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

Compared to its analogs, 4-Quinolinecarboxylic acid, 2-chloro-3-ethenyl-, methyl ester is unique due to the presence of the 2-chloro-3-ethenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .

Eigenschaften

CAS-Nummer

61334-07-4

Molekularformel

C13H10ClNO2

Molekulargewicht

247.67 g/mol

IUPAC-Name

methyl 2-chloro-3-ethenylquinoline-4-carboxylate

InChI

InChI=1S/C13H10ClNO2/c1-3-8-11(13(16)17-2)9-6-4-5-7-10(9)15-12(8)14/h3-7H,1H2,2H3

InChI-Schlüssel

NRQAZPMSFASFOT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=NC2=CC=CC=C21)Cl)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.